N-Propyl-1H-1,2,4-triazole-1-carboxamide
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Overview
Description
N-Propyl-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-1H-1,2,4-triazole-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of propylamine with 1,2,4-triazole-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Propyl-1H-1,2,4-triazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-Propyl-1H-1,2,4-triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other enzymes.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial activities. It has shown promise in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-Propyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can lead to the inhibition of enzyme-catalyzed reactions, which is beneficial in the treatment of diseases where enzyme activity is dysregulated. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole-3-carboxamide: A closely related compound with a different substitution pattern, leading to variations in its chemical reactivity and biological activity.
1,2,4-Triazole-5-carboxamide: Another derivative with distinct properties and applications.
Uniqueness: N-Propyl-1H-1,2,4-triazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxamide functionality contribute to its versatility in various chemical reactions and its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-propyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-8-6(11)10-5-7-4-9-10/h4-5H,2-3H2,1H3,(H,8,11) |
InChI Key |
VSTBYCBDUJLIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1C=NC=N1 |
Origin of Product |
United States |
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